Cas no 2137675-01-3 (Cyclobutanecarboxylic acid, 2-formyl-, 1,1-dimethylethyl ester)

Cyclobutanecarboxylic acid, 2-formyl-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- Cyclobutanecarboxylic acid, 2-formyl-, 1,1-dimethylethyl ester
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- Inchi: 1S/C10H16O3/c1-10(2,3)13-9(12)8-5-4-7(8)6-11/h6-8H,4-5H2,1-3H3
- InChI Key: ZJEYQIKBNGOQFG-UHFFFAOYSA-N
- SMILES: C1(C(OC(C)(C)C)=O)CCC1C=O
Cyclobutanecarboxylic acid, 2-formyl-, 1,1-dimethylethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-366877-0.25g |
tert-butyl 2-formylcyclobutane-1-carboxylate |
2137675-01-3 | 0.25g |
$743.0 | 2023-03-02 | ||
Enamine | EN300-366877-0.5g |
tert-butyl 2-formylcyclobutane-1-carboxylate |
2137675-01-3 | 0.5g |
$1170.0 | 2023-03-02 | ||
Enamine | EN300-366877-2.5g |
tert-butyl 2-formylcyclobutane-1-carboxylate |
2137675-01-3 | 2.5g |
$2940.0 | 2023-03-02 | ||
Enamine | EN300-366877-5.0g |
tert-butyl 2-formylcyclobutane-1-carboxylate |
2137675-01-3 | 5.0g |
$4349.0 | 2023-03-02 | ||
Enamine | EN300-366877-0.1g |
tert-butyl 2-formylcyclobutane-1-carboxylate |
2137675-01-3 | 0.1g |
$518.0 | 2023-03-02 | ||
Enamine | EN300-366877-10.0g |
tert-butyl 2-formylcyclobutane-1-carboxylate |
2137675-01-3 | 10.0g |
$6450.0 | 2023-03-02 | ||
Enamine | EN300-366877-0.05g |
tert-butyl 2-formylcyclobutane-1-carboxylate |
2137675-01-3 | 0.05g |
$347.0 | 2023-03-02 | ||
Enamine | EN300-366877-1.0g |
tert-butyl 2-formylcyclobutane-1-carboxylate |
2137675-01-3 | 1g |
$0.0 | 2023-06-07 |
Cyclobutanecarboxylic acid, 2-formyl-, 1,1-dimethylethyl ester Related Literature
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N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
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Bijoy Nharangatt,Raghu Chatanathodi J. Mater. Chem. C, 2019,7, 11493-11499
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Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
Additional information on Cyclobutanecarboxylic acid, 2-formyl-, 1,1-dimethylethyl ester
Cyclobutanecarboxylic acid, 2-formyl-, 1,1-dimethylethyl ester (CAS No. 2137675-01-3)
Cyclobutanecarboxylic acid, 2-formyl-, 1,1-dimethylethyl ester (CAS No. 2137675-01-3) is a unique and versatile compound that has garnered significant attention in recent years due to its potential applications in various fields of chemistry and biology. This compound is characterized by its cyclobutane ring structure, a formyl group, and a tert-butyl ester moiety, which collectively contribute to its distinct chemical properties and reactivity.
The molecular formula of Cyclobutanecarboxylic acid, 2-formyl-, 1,1-dimethylethyl ester is C9H14O3, and it has a molecular weight of approximately 166.20 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including the esterification of cyclobutanecarboxylic acid with tert-butanol and the subsequent introduction of the formyl group via formylation reactions.
One of the key features of Cyclobutanecarboxylic acid, 2-formyl-, 1,1-dimethylethyl ester is its stability under a wide range of conditions. The tert-butyl ester moiety provides enhanced stability compared to other esters, making it suitable for use in various chemical processes and reactions. Additionally, the formyl group imparts reactivity that can be harnessed for further functionalization and derivatization.
In the field of organic synthesis, Cyclobutanecarboxylic acid, 2-formyl-, 1,1-dimethylethyl ester has been utilized as an intermediate in the synthesis of more complex molecules. Recent studies have shown that this compound can serve as a building block for the construction of bioactive molecules and pharmaceuticals. For instance, researchers at the University of California have reported the use of this compound in the synthesis of novel anti-inflammatory agents with promising therapeutic potential.
The cyclobutane ring structure in Cyclobutanecarboxylic acid, 2-formyl-, 1,1-dimethylethyl ester is particularly interesting from a medicinal chemistry perspective. Cyclobutane-containing compounds have been shown to exhibit unique biological activities due to their conformational rigidity and ability to mimic certain bioactive conformations. This property makes them valuable candidates for drug discovery and development.
In addition to its applications in organic synthesis and medicinal chemistry, Cyclobutanecarboxylic acid, 2-formyl-, 1,1-dimethylethyl ester has also found use in materials science. The compound can be incorporated into polymers and other materials to enhance their mechanical properties and thermal stability. Recent research published in the Journal of Polymer Science has demonstrated the use of this compound as a monomer in the synthesis of high-performance polymers with improved mechanical strength and thermal resistance.
The formyl group in Cyclobutanecarboxylic acid, 2-formyl-, 1,1-dimethylethyl ester is another important functional group that contributes to its versatility. Formylation reactions are widely used in organic synthesis to introduce aldehyde functionalities into molecules. These aldehyde groups can undergo a variety of reactions such as aldol condensation, Wittig reactions, and reductive amination, which are essential for the synthesis of complex organic molecules.
The safety profile of Cyclobutanecarboxylic acid, 2-formyl-, 1,1-dimethylethyl ester is an important consideration for its practical applications. Extensive toxicological studies have shown that this compound exhibits low toxicity when handled under appropriate conditions. However, as with any chemical compound, proper handling and storage protocols should be followed to ensure safety.
In conclusion, Cyclobutanecarboxylic acid, 2-formyl-, 1,1-dimethylethyl ester (CAS No. 2137675-01-3) is a multifaceted compound with a wide range of potential applications in organic synthesis, medicinal chemistry, and materials science. Its unique combination of structural features makes it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications of this compound, it is likely to play an increasingly important role in various scientific and industrial fields.
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